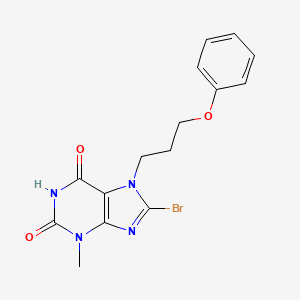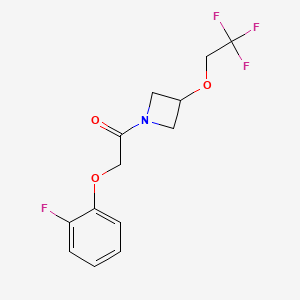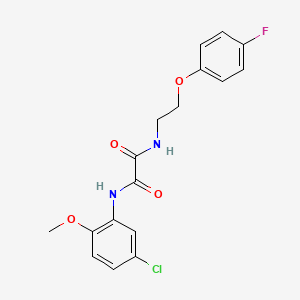![molecular formula C22H18O2S2 B2832723 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene CAS No. 102442-70-6](/img/structure/B2832723.png)
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene is an organic compound with the molecular formula C({22})H({18})O({2})S({2}) This compound features a disulfide linkage between two methoxynaphthalene units, making it a unique structure in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene.
Formation of Disulfide Linkage: The key step involves the formation of the disulfide bond. This can be achieved by reacting 2-methoxynaphthalene with sulfur or disulfide reagents under controlled conditions.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production would follow similar steps but on a larger scale. This would involve:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Purification: Employing industrial purification techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the compound meets the required purity standards through rigorous quality control processes.
化学反应分析
Types of Reactions
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its potential role in biological systems, particularly in redox biology.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
作用机制
The compound exerts its effects primarily through its disulfide linkage, which can undergo redox reactions. This allows it to participate in various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The methoxy groups may also contribute to its overall reactivity and stability.
相似化合物的比较
Similar Compounds
2-Methoxy-1-naphthol: Similar structure but lacks the disulfide linkage.
1,2-Dimethoxynaphthalene: Similar methoxy substitution but without the disulfide bond.
Bis(2-methoxynaphthyl)disulfide: Similar disulfide linkage but different substitution pattern.
Uniqueness
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene is unique due to its specific combination of methoxy groups and disulfide linkage, which imparts distinct chemical and physical properties
属性
IUPAC Name |
2-methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2S2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)25-26-22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSNXTQURXVTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)SSC3=C(C=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
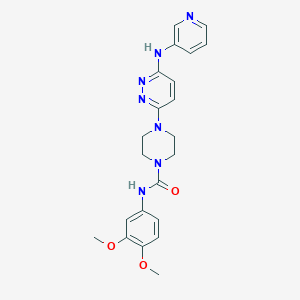
![(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2832643.png)
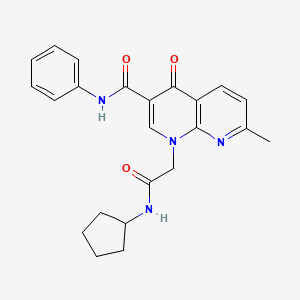
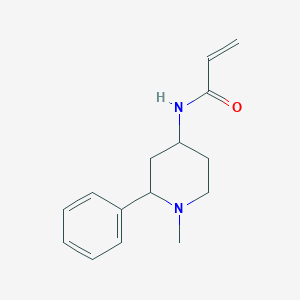
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2832650.png)
![1-(2,4-dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2832651.png)
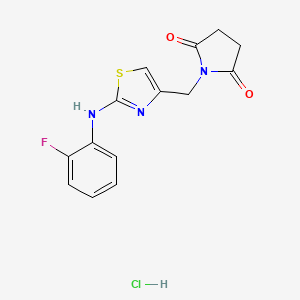
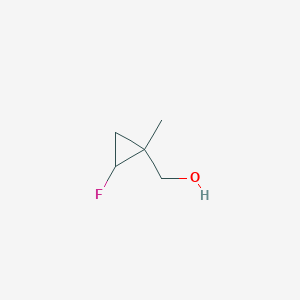
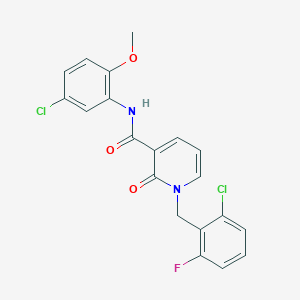
![2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)
![5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2832660.png)
